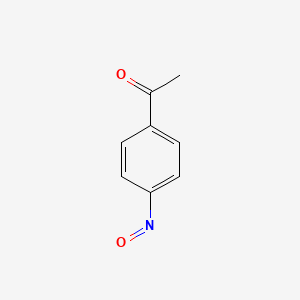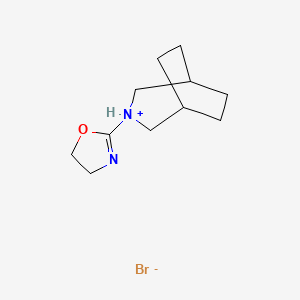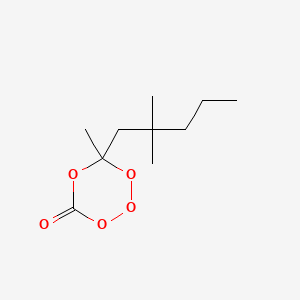
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci): .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) typically involves the reaction of tert-butyl hydroperoxide with isopropyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxy group and to maximize yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting various substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions can produce alcohols .
Scientific Research Applications
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) exerts its effects involves the generation of reactive oxygen species (ROS) . These ROS can initiate radical chain reactions , leading to the oxidation of various substrates . The molecular targets include unsaturated hydrocarbons and aromatic compounds , which undergo oxidation to form more stable products .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl peroxyacetate
- tert-Butyl peroxybenzoate
tert-Butyl peroxy isopropyl carbonate: (CAS 2372-21-6)
Uniqueness
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) is unique due to its specific steric hindrance provided by the dimethylbutyl and methylethyl groups. This steric hindrance can influence the compound’s reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C10H18O5 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one |
InChI |
InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3 |
InChI Key |
UIWRKSUOGIAAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC1(OC(=O)OOO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
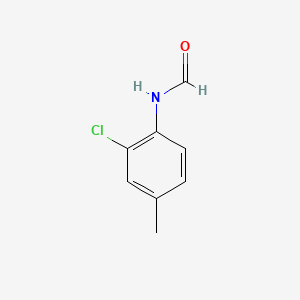
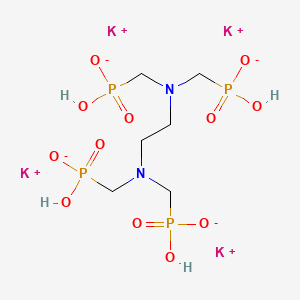
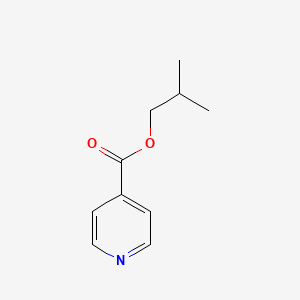
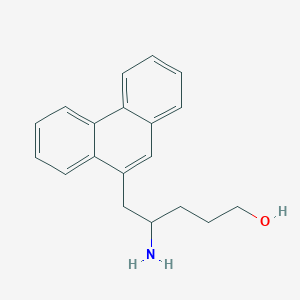
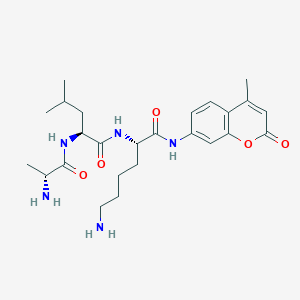

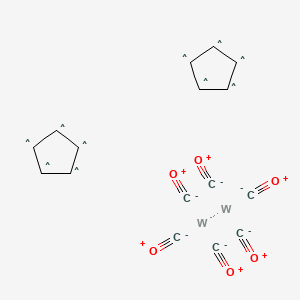


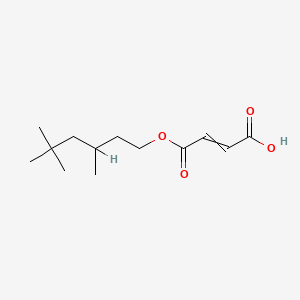
![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
